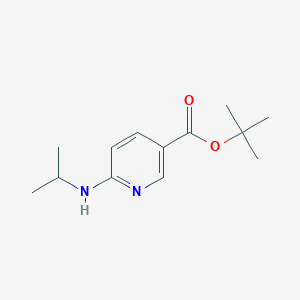

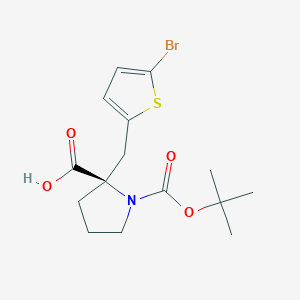

![molecular formula C19H24N2O4S2 B2541085 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide CAS No. 921914-79-6](/img/structure/B2541085.png)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine. While the specific compound mentioned does not appear directly in the provided papers, the general class of sulfonamides is well-represented, with various derivatives exhibiting anticancer and antimicrobial activities, as well as the potential to inhibit enzymes like carbonic anhydrases.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine groups in the presence of dehydrating agents. For example, novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety were synthesized and their structures confirmed using various spectroscopic methods, including IR, 1H-NMR, and mass spectroscopy . Similarly, other sulfonamide derivatives were synthesized through decyclization reactions and confirmed by elemental analysis and spectral measurements .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is typically confirmed using spectroscopic techniques. For instance, the novel sulfonamides mentioned in the papers were characterized using IR, 1H-NMR, and 13C-NMR spectral data . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For example, they can react with bis-electrophilic phenols to form novel [1,4]oxazepine-based sulfonamides . Additionally, N-sulfonylamines can react with azirines to competitively form thiadiazoles, oxathiazoles, and acrylamidines, as demonstrated in one of the studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which can be tailored by modifying the substituents on the sulfonamide moiety. The biological activities, such as anticancer and antimicrobial effects, are also critical properties of these compounds. For instance, some sulfonamide derivatives showed good activity as cytotoxic agents against various cancer cell lines and were evaluated for their ability to inhibit VEGFR-2 . Others were investigated for their antimicrobial activity against different bacterial strains .

Scientific Research Applications

Sulfonamide Applications in Medicinal Chemistry

Sulfonamides have played a significant role in medicinal chemistry due to their broad spectrum of pharmacological activities. They have been utilized as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic agents. The versatility of sulfonamides in drug development stems from their ability to undergo chemical modifications, leading to derivatives with enhanced bioactivity and reduced toxicity. The research into sulfonamide derivatives aims to design new drug molecules that address the need for more effective treatments with fewer side effects (He Shichao et al., 2016).

Carbonic Anhydrase Inhibitors

Sulfonamides, such as acetazolamide, have been studied extensively for their carbonic anhydrase inhibitory action. These inhibitors are used in the treatment of glaucoma, a condition that can lead to blindness if not managed properly. By inhibiting carbonic anhydrase, these drugs reduce the production of aqueous humor, thereby decreasing intraocular pressure. The development of novel sulfonamide derivatives as selective antiglaucoma drugs remains an active area of research, with the goal of finding compounds that are more effective and have fewer side effects (E. Masini et al., 2013).

Environmental Impact

The environmental impact of sulfonamides has also been a subject of scientific research. These compounds are found in various ecosystems due to their widespread use in human and veterinary medicine. The presence of sulfonamides in the environment can lead to the development of antibiotic resistance in microbial populations, posing potential risks to human health. Research efforts are directed towards understanding the fate, behavior, and ecological effects of sulfonamides in the environment, with the aim of developing strategies to mitigate their impact (W. Baran et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological studies. If it has biological activity, it could interact with various proteins or enzymes in the body, but without experimental data, this is purely speculative.

properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-5-10-21-15-11-14(20-27(23,24)17-9-6-13(2)26-17)7-8-16(15)25-12-19(3,4)18(21)22/h6-9,11,20H,5,10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFRPIUTGGETRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2541005.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2541007.png)

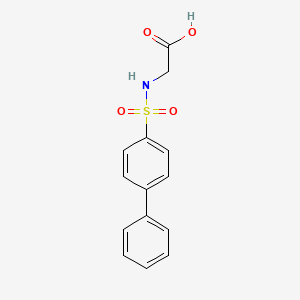

![[(4-Cyclohexylphenyl)sulfonyl]benzylamine](/img/structure/B2541012.png)

![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)

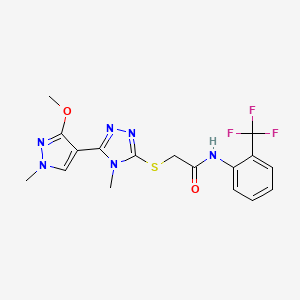

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2541016.png)

![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)

![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)